molecular formula C11H8BrFN2O B8450646 5-Bromo-2-(3-fluoro-4-methoxyphenyl)pyrimidine

5-Bromo-2-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No. B8450646
M. Wt: 283.10 g/mol
InChI Key: ATTDCAZIUIJCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652009B2

Procedure details

To a mixture of 5-bromo-2-iodopyrimidine (3.0 g, 10 mmol) and 3-fluoro-4-methoxyphenylboronic acid (2.0 g, 12 mmol) in dioxane (15 mL) and H2O (5 mL) was added Pd(dppf)Cl2—CH2Cl2 (0.1 g, 0.12 mmol) and Na2CO3 (2.0 g, 19 mmol) under argon. The mixture was stirred at RT for 20 h and was further heated at 80° C. for 20 h. The mixture was cooled to RT and was extracted with EtOAc. The organic layer was washed with H2O, NH4Cl (sat), dried (Na2SO4), and concentrated. The crude residue was partitioned in 1:1 ether-CH2Cl2 and filtered to provide the title compound as a flake. The filtrate was concentrated and was triturated with MeOH to provide a second batch of product solid. MS (ESI pos. ion) m/z: 283, 285. Calc'd for C11H8BrFN2O: 281.98.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](I)=[N:6][CH:7]=1.[F:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][C:15]=1[O:16][CH3:17].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:12]2[CH:13]=[CH:14][C:15]([O:16][CH3:17])=[C:10]([F:9])[CH:11]=2)=[N:6][CH:7]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)I
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)B(O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was further heated at 80° C. for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O, NH4Cl (sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was partitioned in 1:1 ether-CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C1=CC(=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.